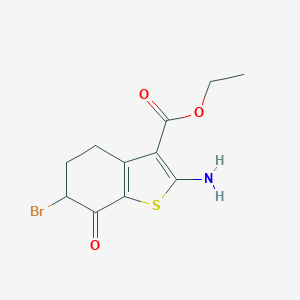![molecular formula C21H19BrN2O3S B505708 2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B505708.png)
2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a sulfamoyl group, and a dimethylphenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfamoylation: The sulfamoyl group is introduced by reacting the brominated benzamide with a suitable sulfamoylating agent, such as sulfamoyl chloride, in the presence of a base like triethylamine.
Coupling with Dimethylphenyl Group: The final step involves coupling the intermediate product with 3,5-dimethylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone or sulfoxide derivative.
Applications De Recherche Scientifique
2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
- 2-bromo-N-(2-methylphenyl)benzamide
Uniqueness
2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of scientific applications.
Propriétés
Formule moléculaire |
C21H19BrN2O3S |
|---|---|
Poids moléculaire |
459.4g/mol |
Nom IUPAC |
2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19BrN2O3S/c1-14-11-15(2)13-17(12-14)24-28(26,27)18-9-7-16(8-10-18)23-21(25)19-5-3-4-6-20(19)22/h3-13,24H,1-2H3,(H,23,25) |
Clé InChI |
ZKPYEENKRUAOKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C |
SMILES canonique |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzoyl-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505625.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B505627.png)
![2-chloro-N-[4-(1-piperidinylmethyl)phenyl]nicotinamide](/img/structure/B505628.png)
![ethyl 2-{[N-(2-hydroxyethyl)-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B505629.png)


![ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B505634.png)
![3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-N-[(4-propan-2-yloxyphenyl)methyl]propan-1-amine](/img/structure/B505635.png)
![N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B505639.png)
![(2-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone](/img/structure/B505640.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505643.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505645.png)
![6-Amino-3-(1-naphthyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505646.png)
![6-Amino-3-(4-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505648.png)
